molecular formula C17H20N4O4 B11212055 Ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11212055
M. Wt: 344.4 g/mol
InChI Key: QXUNPSAXWYYCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a triazole ring fused with a pyrimidine ring imparts unique chemical properties to this compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H20N4O4/c1-5-25-16(22)14-10(2)20-17-18-9-19-21(17)15(14)12-7-6-11(23-3)8-13(12)24-4/h6-9,15H,5H2,1-4H3,(H,18,19,20)

InChI Key

QXUNPSAXWYYCPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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